N-benzyl-4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxobutanamide
Description
N-BENZYL-3-[N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PROPANAMIDE is a complex organic compound that features a benzyl group, a chlorinated benzothiophene moiety, and a hydrazinecarbonyl linkage
Properties
Molecular Formula |
C20H18ClN3O3S |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-benzyl-4-[2-(3-chloro-1-benzothiophene-2-carbonyl)hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C20H18ClN3O3S/c21-18-14-8-4-5-9-15(14)28-19(18)20(27)24-23-17(26)11-10-16(25)22-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,22,25)(H,23,26)(H,24,27) |
InChI Key |
QLHRBEYNPZZCIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-[N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PROPANAMIDE typically involves multiple steps:
Formation of the Benzothiophene Moiety: This can be achieved through a Friedel-Crafts acylation reaction, where a chlorinated benzothiophene is synthesized using a chlorinated benzoyl chloride and thiophene in the presence of a Lewis acid catalyst.
Hydrazinecarbonyl Linkage Formation: The benzothiophene derivative is then reacted with hydrazine to form the hydrazinecarbonyl intermediate.
Final Coupling: The hydrazinecarbonyl intermediate is coupled with a benzyl-propanamide derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-[N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The chlorinated benzothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
N-BENZYL-3-[N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-BENZYL-3-[N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PROPANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-3-(2-CHLORO-3-METHOXYPHENYL)PROPANAMIDE: This compound shares a similar benzyl-propanamide structure but differs in the substitution pattern on the aromatic ring.
N-BENZYL-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Similar in having a benzothiophene moiety but differs in the functional groups attached to the core structure.
Uniqueness
N-BENZYL-3-[N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
